Rubrofusarin gentiobioside

Catalog No.
S648708
CAS No.
24577-90-0
M.F
C27H32O15
M. Wt
596.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubrofusarin gentiobioside

CAS Number

24577-90-0

Product Name

Rubrofusarin gentiobioside

IUPAC Name

5-hydroxy-8-methoxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]chromen-4-one

Molecular Formula

C27H32O15

Molecular Weight

596.5 g/mol

InChI

InChI=1S/C27H32O15/c1-9-3-12(29)18-13(39-9)5-10-4-11(37-2)6-14(17(10)21(18)32)40-27-25(36)23(34)20(31)16(42-27)8-38-26-24(35)22(33)19(30)15(7-28)41-26/h3-6,15-16,19-20,22-28,30-36H,7-8H2,1-2H3/t15-,16-,19-,20-,22+,23+,24-,25-,26-,27-/m1/s1

InChI Key

JIBJMBHKGBDCPN-IJTBWITGSA-N

SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Synonyms

rubrofusarin 6-gentiobioside, rubrofusarin gentiobioside

Canonical SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O

Isomeric SMILES

CC1=CC(=O)C2=C(C3=C(C=C(C=C3C=C2O1)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O

Alzheimer’s Disease Research

Specific Scientific Field: This application falls under the field of neuroscience and pharmacology .

Summary of the Application: Rubrofusarin gentiobioside has been studied for its potential use in the treatment of Alzheimer’s disease . It has been found to inhibit acetylcholinesterase (AChE) and β-site amyloid precursor protein (APP)-cleaving enzyme 1 (BACE1), which are related to Alzheimer’s disease .

Methods of Application or Experimental Procedures: The study involved investigating the influence of glycosylation of components of C. obtusifolia and structure-activity relationships (SARs) with respect to the inhibition of AChE, BChE, and BACE1 .

Results or Outcomes: The results emphasized the importance of gentiobiosyl moiety in the rubrofusarin for AChE inhibition, whereas the presence of hydroxyl group at C-8 and the glucosyl moiety at the C-6 position in the nor-rubrofusarin appeared to largely determine BACE1 inhibition .

Diabetes and Depression Research

Specific Scientific Field: This application falls under the field of endocrinology and psychiatry .

Summary of the Application: Rubrofusarin has been studied as a potential therapeutic agent against comorbid diabetes and depression .

Methods of Application or Experimental Procedures: The study involved comparing the patterns of protein tyrosine phosphatase 1B (PTP1B) and human monoamine oxidase A (hMAO-A) inhibition by rubrofusarin and its glycosides .

Results or Outcomes: Rubrofusarin showed potent activity against the PTP1B enzyme and hMAO-A. It increased glucose uptake significantly and decreased the PTP1B expression in a dose-dependent manner in insulin-resistant HepG2 cells .

Rubrofusarin gentiobioside is a glycoside derived from rubrofusarin, a naturally occurring compound found in various plants, including Cassia tora and Berchemia floribunda. Its chemical formula is C27H32O15, and it is recognized for its structural complexity, featuring a gentiobioside moiety that contributes to its biological activity and solubility properties . The compound has garnered attention for its potential therapeutic applications due to its diverse biological activities.

The primary focus of research on rubrofusarin gentiobioside has been its potential antioxidant activity. One study investigated the free radical scavenging properties of rubrofusarin gentiobioside, demonstrating its ability to neutralize free radicals, which can damage cells []. The exact mechanism by which rubrofusarin gentiobioside exerts its antioxidant effect remains unclear and requires further investigation.

Typical of glycosides. These include:

  • Hydrolysis: Under acidic or enzymatic conditions, the gentiobioside bond can be cleaved, releasing rubrofusarin and gentiobiose.
  • Oxidation: The hydroxyl groups present in the structure can undergo oxidation, potentially altering its biological activity.
  • Reduction: Certain functional groups may be reduced to form alcohols or other derivatives, modifying the compound's properties.

These reactions are crucial for understanding the compound's stability and reactivity in various environments.

Rubrofusarin gentiobioside exhibits significant biological activities, including:

  • Antioxidant Activity: It has demonstrated radical scavenging capabilities, which help mitigate oxidative stress in biological systems .
  • Anti-Obesity Effects: Research indicates that rubrofusarin gentiobioside can inhibit lipid accumulation and weight gain by regulating AMP-activated protein kinase/mammalian target of rapamycin signaling pathways .
  • Antimutagenic Properties: The compound has shown potential in reducing mutagenic effects induced by aflatoxin B1 in laboratory studies using Salmonella typhimurium .

These activities highlight its potential as a therapeutic agent in managing metabolic disorders and protecting against cellular damage.

The synthesis of rubrofusarin gentiobioside typically involves:

  • Extraction from Natural Sources: Isolation from plant materials such as Cassia tora or Berchemia floribunda using solvent extraction methods.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where rubrofusarin is reacted with gentiobiose under specific conditions (e.g., acid catalysis) to form the glycoside.
  • Biotransformation: Utilizing microbial fermentation processes to convert rubrofusarin into its glycoside form through enzymatic activity.

These methods allow for the production of rubrofusarin gentiobioside in sufficient quantities for research and potential pharmaceutical applications.

Rubrofusarin gentiobioside has several promising applications:

  • Pharmaceutical Development: Due to its anti-obesity and antioxidant properties, it is being explored as a candidate for weight management therapies.
  • Nutraceuticals: Its health benefits make it a suitable ingredient in dietary supplements aimed at improving metabolic health.
  • Cosmetic Industry: The antioxidant properties may also lend themselves to formulations designed to protect skin from oxidative damage.

These applications underscore the compound's versatility and potential marketability.

Studies on rubrofusarin gentiobioside have focused on its interactions with various biological targets:

  • Enzyme Inhibition: It has been shown to inhibit protein tyrosine phosphatase 1B and human monoamine oxidase A, indicating its potential role in modulating metabolic pathways .
  • Molecular Docking Studies: These studies reveal how rubrofusarin binds to enzyme active sites, providing insights into its mechanism of action and guiding further drug design efforts.

Understanding these interactions is critical for developing therapeutic strategies that leverage rubrofusarin gentiobioside's bioactivity.

Rubrofusarin gentiobioside shares structural similarities with several other compounds, notably:

Compound NameStructure TypeKey Activities
RubrofusarinFlavonoidAntioxidant, anti-inflammatory
CassiasideGlycosideAntioxidant, anti-obesity
AlateminGlycosideRadical scavenging

Uniqueness of Rubrofusarin Gentiobioside

What sets rubrofusarin gentiobioside apart from these similar compounds is its specific combination of bioactivities—particularly its dual role in inhibiting lipid accumulation while also exhibiting significant antioxidant properties. This unique profile positions it as a valuable candidate for further research in obesity management and oxidative stress-related conditions.

Physical Description

Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

8

Exact Mass

596.17412031 g/mol

Monoisotopic Mass

596.17412031 g/mol

Heavy Atom Count

42

Melting Point

252.5-254°C

Dates

Modify: 2023-08-15

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